3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide
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Overview
Description
3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide is a synthetic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom, a hydroxyethyl group, a methylthiophene moiety, and a methoxybenzamide structure. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyethyl Intermediate: The hydroxyethyl group can be introduced through a reaction between an appropriate thiophene derivative and an epoxide under basic conditions.
Amidation: The final step involves the coupling of the fluorinated hydroxyethyl intermediate with 4-methoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC or DMP.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol
- 2-fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide
Uniqueness
3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide is unique due to the presence of the methylthiophene moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this specific functional group.
Properties
IUPAC Name |
3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-9-5-6-21-14(9)12(18)8-17-15(19)10-3-4-13(20-2)11(16)7-10/h3-7,12,18H,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAYQZXXVFLNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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